Acide 5-(4-fluorophényl)picolinique

Vue d'ensemble

Description

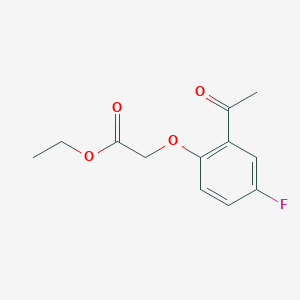

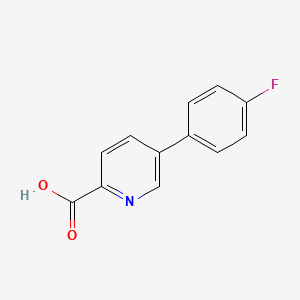

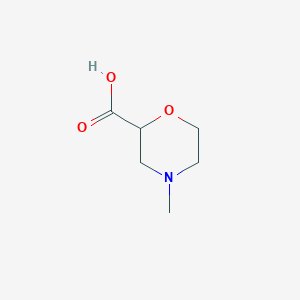

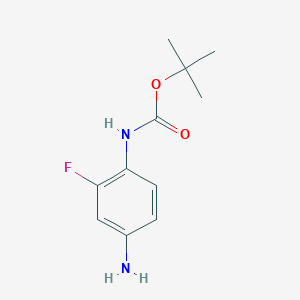

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Fluorophenyl)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activités anticancéreuses

Le composé a été étudié pour ses activités anticancéreuses potentielles . Plus précisément, il a été utilisé pour synthétiser des complexes de rhénium (I) tricarbonyle, qui ont été testés pour leurs effets sur les cellules cancéreuses du poumon . L'un de ces complexes, fac- [Re (Pico) (CO) 3 (H 2 O)], a montré une toxicité avec des valeurs de LC 50 de 9,0±0,9, 15,8±4,9 (SI=0,570) et 20,9±0,8 (SI=0,430) μg/mL .

Activités herbicides

“Acide 5-(4-fluorophényl)picolinique” pourrait potentiellement être utilisé dans la conception et la synthèse de composés présentant une activité herbicide . En utilisant son squelette structurel comme modèle, 33 composés de l'acide 4-amino-3,5-dichlore-6-(5-aryl-substitué-1-pytazolyl)-2-picolinique ont été conçus et synthétisés .

Chimie inorganique biologique

Le composé est également pertinent dans le domaine de la chimie inorganique biologique . Il a été utilisé pour étudier l'effet des atomes de fluor sur la chaîne principale du ligand N,O'-bidentate .

Découverte de médicaments

“this compound” pourrait être utilisé dans la découverte de médicaments . Sigma-Aldrich fournit ce produit aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques uniques .

Synthèse chimique

Le composé peut être utilisé en synthèse chimique . Il fait partie de la collection Sigma-Aldrich, qui est souvent utilisée par les chercheurs pour divers processus de synthèse .

Recherche et développement

“this compound” est utilisé dans la recherche et le développement . Il fait partie de la collection Sigma-Aldrich, qui est souvent utilisée par les chercheurs pour divers processus de R&D .

Mécanisme D'action

Target of Action

The primary target of 5-(4-fluorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(4-fluorophenyl)picolinic acid works by binding to Zinc Finger Proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, with a Log Kp of -5.89 cm/s .

Result of Action

The molecular and cellular effects of 5-(4-fluorophenyl)picolinic acid’s action primarily involve the disruption of Zinc Finger Proteins (ZFPs), which can inhibit viral replication and packaging, as well as disrupt normal cell homeostatic functions .

Analyse Biochimique

Biochemical Properties

5-(4-Fluorophenyl)pyridine-2-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymatic activities, particularly those involving cytochrome P450 enzymes . This inhibition can affect the metabolism of other compounds, leading to altered biochemical pathways. Additionally, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid may interact with proteins involved in signal transduction, potentially modulating cellular responses to external stimuli.

Cellular Effects

The effects of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid can modulate the activity of key metabolic enzymes, leading to changes in cellular energy production and overall metabolic flux.

Molecular Mechanism

At the molecular level, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . Additionally, this compound may interact with transcription factors, influencing gene expression and cellular responses to environmental changes. The presence of the fluorophenyl group enhances its binding affinity to certain proteins, making it a potent modulator of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-(4-Fluorophenyl)pyridine-2-carboxylic acid remains stable under controlled conditions, but its degradation products can have distinct biological activities . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular responses to stress . At high doses, it can induce toxic or adverse effects, including oxidative stress, apoptosis, and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing significant toxicity.

Metabolic Pathways

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can undergo phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes . This metabolism results in the formation of hydroxylated metabolites, which can further participate in phase II conjugation reactions. These metabolic processes influence the compound’s bioavailability, activity, and elimination from the body.

Transport and Distribution

Within cells and tissues, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. Once inside the cells, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid can accumulate in specific compartments, affecting its biological activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular responses to environmental stimuli.

Propriétés

IUPAC Name |

5-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDMIKPXCXAARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630802 | |

| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845826-99-5 | |

| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)